molecular formula C22H16ClF2N3O2S2 B2902297 N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252861-45-2

N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2902297
CAS No.: 1252861-45-2
M. Wt: 491.96
InChI Key: YGHRGRFPSOWMGA-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. The compound’s core structure consists of a bicyclic thienopyrimidinone scaffold substituted with a 4-fluorophenylmethyl group at position 3, while the acetamide side chain is N-substituted with a 3-chloro-4-fluorophenylmethyl group.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O2S2/c23-16-9-14(3-6-17(16)25)10-26-19(29)12-32-22-27-18-7-8-31-20(18)21(30)28(22)11-13-1-4-15(24)5-2-13/h1-9H,10-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRGRFPSOWMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

The thieno[3,2-d]pyrimidinone core is shared with 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). Key differences include:

  • Substituents on the thienopyrimidinone ring: The target compound has a 4-fluorophenylmethyl group at position 3, while ’s analog features a 4-chlorophenyl group.
  • Electronic effects : Fluorine’s electron-withdrawing nature may improve metabolic stability compared to chlorine, which has a larger atomic radius and higher lipophilicity .

Acetamide Side Chain Variations

  • Target compound : The acetamide is substituted with a 3-chloro-4-fluorophenylmethyl group. This dual halogenation introduces strong electron-withdrawing effects, which could influence binding affinity in hydrophobic pockets.
  • ’s compound: The acetamide bears a 2-(trifluoromethyl)phenyl group.
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the thienopyrimidinone core with a 1,2,4-triazole ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Core Structure Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone 1,2,4-Triazole
Core Substituent 4-Fluorophenylmethyl 4-Chlorophenyl 4-Ethyl, 5-(pyridin-2-yl)
Acetamide Substituent 3-Chloro-4-fluorophenylmethyl 2-Trifluoromethylphenyl Pyridin-2-yl
Lipophilicity (LogP)* High (Cl, F substituents) Very High (CF₃) Moderate (pyridine)
Metabolic Stability Moderate (F reduces oxidation) High (CF₃ resists oxidation) Low (pyridine susceptible)

*Predicted based on substituent effects.

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